1-Azido-4-chloro-2,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-chloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClN3O2 It is a derivative of benzene, featuring azido, chloro, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-4-chloro-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 4-chloro-2,5-dimethoxyaniline.
Oxidation: 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-chloro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azido-4-chloro-2,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The chloro and methoxy groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azido-4-chlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethoxybenzene: Lacks the azido group, limiting its applications in azide-specific reactions.
1-Azido-2,4-dimethoxybenzene: Similar structure but different substitution pattern, affecting its reactivity and applications
Uniqueness
1-Azido-4-chloro-2,5-dimethoxybenzene is unique due to the presence of all three functional groups (azido, chloro, and methoxy) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C8H8ClN3O2 |
---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
1-azido-4-chloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClN3O2/c1-13-7-4-6(11-12-10)8(14-2)3-5(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
XVEFCTMXKNQYEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N=[N+]=[N-])OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.